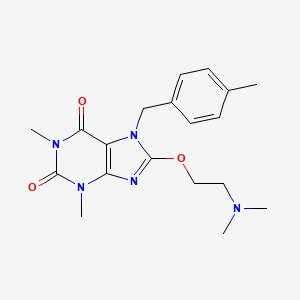![molecular formula C23H25NO4 B11613581 ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B11613581.png)
ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate is a complex organic compound with a unique structure that combines an indole core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functional Group Modifications:
Esterification: The final step involves the esterification of the indole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones and esters into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: Shares the dimethylphenyl group but lacks the indole core and ester functionality.
Ethyl Acetoacetate: Contains the ester group but lacks the indole core and aromatic substituents.
Indole-3-acetic Acid: Contains the indole core but differs in the functional groups attached.
Uniqueness
Ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate is unique due to its combination of an indole core with acetyl, dimethylphenyl, and ester functionalities. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
ethyl 2-[3-acetyl-1-(2,4-dimethylphenyl)-2-methylindol-5-yl]oxyacetate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-22(26)13-28-18-8-10-21-19(12-18)23(17(5)25)16(4)24(21)20-9-7-14(2)11-15(20)3/h7-12H,6,13H2,1-5H3 |
InChI-Schlüssel |
UKEYGCJJYNIAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11613499.png)
![N,N-diethyl-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B11613502.png)
![3-[(2E)-2-[4-(diethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11613513.png)
![ethyl 4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11613515.png)

![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B11613521.png)
![(7Z)-3-(3,4-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613527.png)
![N-(3-bromophenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11613528.png)
![4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613534.png)
![5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11613537.png)
![8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11613546.png)
![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B11613548.png)
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11613551.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11613565.png)
